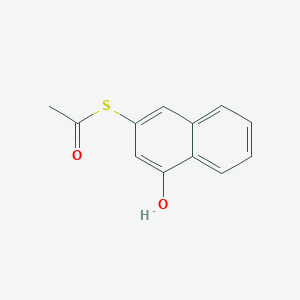

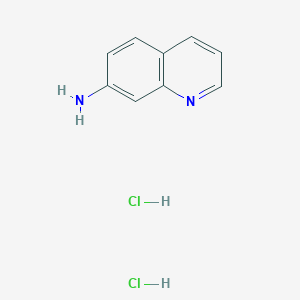

![molecular formula C19H14Cl2N4O2S B2724126 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide CAS No. 343373-16-0](/img/structure/B2724126.png)

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide, or 2-ASDN, is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. It is a derivative of nicotinamide, a form of vitamin B3, and is composed of two sulfur atoms, two nitrogen atoms, two carbon atoms, and three chlorine atoms. 2-ASDN is a relatively new compound, having only been synthesized and studied since 2016.

Aplicaciones Científicas De Investigación

Biological Activity and Therapeutic Potential

- Research has explored the biological activities of nicotinamide derivatives, highlighting their role in various metabolic processes in mammals, insects, and bacteria. Certain derivatives have been active against conditions like pellagra, underlining the potential therapeutic applications of these compounds in addressing nutritional deficiencies or metabolic disorders (Ellinger, Fraenkel, & Abdel Kader, 1947).

Inhibition Mechanisms

- Studies have identified specific nicotinamide analogs as effective inhibitors of microbial uptake mechanisms, indicating potential applications in targeting microbial infections or understanding microbial resistance (McPheat & Wardlaw, 1982).

Chemical Synthesis and Modification

- The deoxydative substitution reactions of nicotinamide and nicotinic acid N-oxides showcase the chemical versatility of nicotinamide derivatives. These reactions open pathways for synthesizing novel compounds with potential applications in medicinal chemistry and drug development (Prachayasittikul & Bauer, 1985).

Agrochemical Applications

- Sulfoxaflor and related sulfoximine insecticides, which share structural similarities with nicotinamide derivatives, have demonstrated efficacy against sap-feeding insects resistant to other classes of insecticides. This highlights the role of nicotinamide derivatives in developing new agrochemical solutions to combat insecticide resistance (Sparks et al., 2013).

Molecular Imaging and Diagnostics

- The creation of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) suggests applications in molecular imaging, diagnostics, and studying enzymatic activities within biological systems. Such developments could enhance our understanding of cellular processes and disease mechanisms (Barrio, Secrist, & Leonard, 1972).

Antinociceptive Properties

- Investigations into the antinociceptive activities of methyl nicotinate, a derivative of nicotinic acid, indicate potential applications in pain management. This underscores the broader utility of nicotinamide derivatives in therapeutic contexts beyond their metabolic roles (Erharuyi et al., 2015).

Structural and Supramolecular Chemistry

- The study of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives has provided insights into molecular conformations and supramolecular structures. Such research aids in the design of molecular assemblies with potential applications in materials science and nanotechnology (Gomes et al., 2013).

Propiedades

IUPAC Name |

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dichlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4O2S/c1-11(26)24-17-5-4-15(10-23-17)28-19-16(3-2-6-22-19)18(27)25-14-8-12(20)7-13(21)9-14/h2-10H,1H3,(H,25,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHDSKHTDZMXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

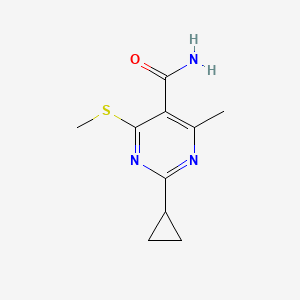

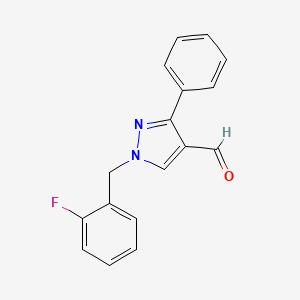

![7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2724043.png)

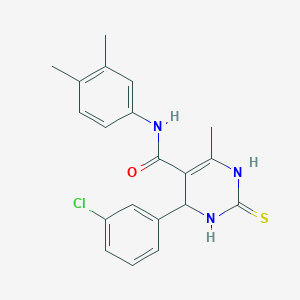

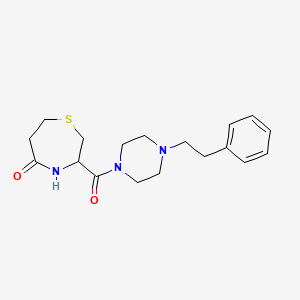

![3-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2724048.png)

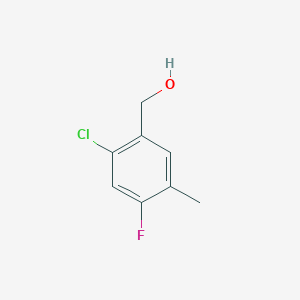

![2-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic Acid](/img/structure/B2724051.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)

![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)